5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-4-6-13(7-5-10)8-11-2-3-12(9-14)15-11/h2-3,9-10H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKQLUISOVATOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbaldehyde generally follows a multi-step organic synthesis approach involving:
- Functionalization of the furan ring to introduce the aldehyde group at the 2-position.
- Attachment of the 4-methylpiperidin-1-yl moiety via a methylene linker at the 5-position of the furan ring.
This approach ensures selective substitution and high purity of the final product.
Stepwise Synthesis Outline
Starting Material Selection:
The synthesis often begins with commercially available furan-2-carbaldehyde (furfural) as the aldehyde-bearing heterocyclic core.Introduction of the Methylene Linker:
The 5-position of the furan ring is functionalized, typically via a halomethylation reaction (e.g., bromomethylation) to yield 5-(halomethyl)furan-2-carbaldehyde. This intermediate is crucial for subsequent nucleophilic substitution.Nucleophilic Substitution with 4-Methylpiperidine:
The halomethyl intermediate undergoes nucleophilic substitution with 4-methylpiperidine under controlled conditions (e.g., reflux in an appropriate solvent such as acetonitrile or ethanol) to form the target compound.Purification:
The product is purified by standard techniques such as extraction, washing, drying over anhydrous magnesium sulfate, filtration, and solvent evaporation. Final purification may involve recrystallization or column chromatography to ensure high purity and yield.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halomethylation | Bromine or N-bromosuccinimide (NBS), solvent (e.g., CCl4), light or heat | Selective bromomethylation at 5-position |
| Nucleophilic substitution | 4-Methylpiperidine, base (e.g., triethylamine), solvent (ethanol, acetonitrile), reflux | Ensures substitution of halogen with piperidine group |
| Work-up | Neutralization with NaOH, extraction with ethyl acetate, drying (MgSO4), filtration | Removes impurities and side products |
| Purification | Column chromatography or recrystallization | Achieves high purity product |
Detailed Research Findings and Analysis
Yield and Purity
Structural Confirmation
NMR Spectroscopy:
Characteristic signals for the aldehyde proton (~9.5–10 ppm), aromatic furan protons (~6.0–7.5 ppm), and aliphatic piperidine protons (~1.0–3.5 ppm) confirm the structure.Mass Spectrometry:
Molecular ion peak at m/z 207.27 corresponds to the molecular weight of the compound.Chromatographic Purity:
High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms the absence of major impurities.
Comparative Synthesis Notes
Analogous compounds such as 5-(4-ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde have been synthesized using similar methods, highlighting the versatility of this synthetic approach for substituted piperidine derivatives on the furan ring.
The choice of solvent, temperature, and reaction time critically affect yield and purity, with reflux conditions in polar solvents generally preferred for nucleophilic substitution steps.
Summary Table of Preparation Methods
| Step No. | Reaction Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Halomethylation of furan-2-carbaldehyde | Bromine or NBS, CCl4, light or heat | 5-(Bromomethyl)furan-2-carbaldehyde intermediate |
| 2 | Nucleophilic substitution | 4-Methylpiperidine, base, ethanol or acetonitrile, reflux | Formation of this compound |
| 3 | Work-up | NaOH neutralization, ethyl acetate extraction, drying with MgSO4 | Removal of impurities |
| 4 | Purification | Column chromatography or recrystallization | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
1.1. Anticancer Research
Recent studies have investigated the potential of 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, research focusing on Janus Kinase 3 (JAK3) inhibitors has highlighted the compound's ability to modulate inflammatory pathways that are often upregulated in cancerous tissues .
1.2. Antibacterial and Antifungal Activity
The compound has been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
1.3. Neuropharmacology
Given its structural features, particularly the presence of a piperidine moiety, this compound is being explored for neuropharmacological applications. Studies indicate that it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
2.1. Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules used in pharmaceuticals and agrochemicals. Its unique functional groups allow for various reactions such as nucleophilic additions and cyclizations, facilitating the synthesis of diverse chemical entities .
2.2. Cosmetic Formulations
In cosmetic science, this compound is being investigated for its potential use in topical formulations due to its moisturizing and skin-conditioning properties. Formulation studies have shown that it can enhance the stability and efficacy of creams and lotions, making it a valuable ingredient in skincare products .
3.1. Anticancer Efficacy Case Study
A notable case study involved the application of this compound in a series of anticancer assays where it was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
3.2. Antimicrobial Activity Evaluation
In another study assessing antimicrobial efficacy, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanism of Action
The mechanism of action of 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substitution pattern on the furan-2-carbaldehyde scaffold significantly influences properties such as melting point, solubility, and reactivity. Key analogs include:
- 5-(Nitrophenyl)-furan-2-carbaldehydes (e.g., 2-, 3-, and 4-nitro isomers): These exhibit high thermal stability and distinct thermodynamic profiles due to nitro group electron-withdrawing effects .
- 5-(Chlorophenyl)-furan-2-carbaldehydes (e.g., 4-chlorophenyl): Lower melting points (e.g., 126–128°C) compared to nitro derivatives, attributed to reduced polarity .
- 5-(Methoxyphenyl)-furan-2-carbaldehydes (e.g., 2-methoxyphenyl): Enhanced solubility in polar solvents due to the methoxy group’s electron-donating nature .
Thermodynamic Properties
Nitrophenyl-substituted derivatives exhibit high sublimation enthalpies (ΔsubH° ≈ 120–135 kJ/mol) and combustion enthalpies (ΔcH° ≈ -4000 kJ/mol), reflecting strong intermolecular interactions . Chlorophenyl derivatives show lower enthalpies due to weaker dipole interactions . The piperidine moiety in the target compound may reduce crystallinity, lowering sublimation enthalpy compared to nitro analogs.
Key Research Findings
Thermodynamic Stability : Nitro-substituted furan-2-carbaldehydes exhibit higher thermal stability (ΔsubH° = 125–135 kJ/mol) than chloro- or methoxy-substituted derivatives .
Synthetic Challenges : Chlorophenyl derivatives achieve moderate yields (~45%) in water-mediated reactions, while nitro derivatives require hazardous diazotization steps .
Biological Relevance : Piperidine and methoxyphenyl groups enhance bioavailability, making these analogs promising for drug development .
Data Tables
Table 1: Thermodynamic Properties of Selected Analogs
Biological Activity
5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a furan ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{15}N O, with a molecular weight of approximately 207.27 g/mol. The presence of the furan ring contributes to its reactivity, while the aldehyde group enhances its potential for biological interactions.
Antitumor Activity
Research has indicated that derivatives of furan compounds, including this compound, exhibit antitumor properties. A study on similar structures demonstrated that certain furan derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Furan Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis Induction |
| Compound B | A549 | 10 | Cell Cycle Arrest |
| This compound | TBD | TBD | TBD |
Inhibition of ATAD2
This compound has been identified as a potential inhibitor of ATAD2 (ATPase family AAA domain-containing protein 2), which plays a crucial role in cancer cell proliferation and survival. Inhibitors targeting ATAD2 can disrupt its function, leading to reduced tumor growth.
Structure-Activity Relationship (SAR)
The structure of this compound allows for interactions with specific biological targets. The presence of the piperidine ring is significant for binding affinity, as it can enhance the lipophilicity and overall bioavailability of the compound.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Moiety | Increases binding affinity |
| Aldehyde Group | Enhances reactivity |
| Furan Ring | Contributes to biological interactions |
Case Studies
Several studies have explored the biological activities of compounds structurally similar to this compound. For instance:
- Study on Furan Derivatives : A series of furan derivatives were synthesized and tested for their anticancer properties against various cancer cell lines. The findings indicated that modifications to the piperidine ring significantly affected cytotoxicity levels.
- In Vivo Studies : Animal models demonstrated that compounds with similar structures exhibited reduced tumor sizes when administered in appropriate dosages, showcasing their potential as therapeutic agents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde?
The synthesis of furan-carbaldehyde derivatives typically involves functionalization of the furan ring and introduction of substituents via catalytic or protecting-group strategies. For example, analogous compounds like 5-(methoxymethyl)furan-2-carbaldehyde are synthesized via acid-catalyzed reactions (e.g., Amerlite IR 120 H+ or pyridinium hydrochloride) with alcohols or diols under controlled conditions . For the target compound, introducing the 4-methylpiperidinyl group may require nucleophilic substitution or reductive amination, leveraging the aldehyde group for further derivatization. Purification often involves chromatography or crystallization, with structural confirmation via NMR and mass spectrometry.
Q. How can researchers experimentally determine thermodynamic properties such as enthalpy of combustion and formation for this compound?
Bomb calorimetry (e.g., B-08-MA precision calorimeter) is the gold standard for measuring combustion energies (∆cH°). For 5-(nitrophenyl)furan-2-carbaldehyde isomers, combustion energies ranged from −3,400 to −3,600 kJ/mol, with enthalpies of formation calculated using Hess’s law . Sample purity (>97%) is critical, and results are validated against computational methods like group-additivity or density functional theory (DFT). For this compound, similar protocols apply, with adjustments for its nitrogen-containing substituent’s impact on combustion dynamics .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : H and C NMR identify substituent positions (e.g., aldehyde proton at ~9.6 ppm, furan ring protons at 6.5–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO: theoretical 207.1259 g/mol).
- IR Spectroscopy : Stretching frequencies for aldehyde (~1700 cm) and furan ring (~1600 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational thermodynamic data for this compound?
Discrepancies often arise from impurities, incomplete combustion, or limitations in computational models. Strategies include:
- Sample Purity : Validate via HPLC or melting-point analysis.
- Theoretical Refinement : Use higher-level computational methods (e.g., CCSD(T) instead of DFT) or adjust group-additivity parameters for the methylpiperidinyl group .
- Cross-Validation : Compare with structurally similar compounds (e.g., 5-(nitrophenyl)furan-2-carbaldehyde isomers, where ∆fH°(cr) ranged from −200 to −250 kJ/mol) .
Q. What experimental design considerations are critical for assessing toxicity or environmental impact given limited data?
- In Vitro Assays : Use hepatic (HepG2) or neuronal (PC12) cell lines to screen for cytotoxicity, with LC determination .
- Metabolite Profiling : Employ HPLC-DAD-ESI-MS/MS to identify degradation products or reactive intermediates .
- Environmental Fate Studies : Monitor hydrolysis/oxidation products under varying pH and temperature, using GC-MS or NMR .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
The methylpiperidinyl group may introduce conformational flexibility, complicating crystal packing. Solutions include:
- Cocrystallization : Use chiral auxiliaries or ionic liquids to stabilize specific conformers.
- Low-Temperature Data Collection : Mitigate thermal motion using synchrotron radiation.
- Software Tools : SHELXL for refinement, with disorder modeling for flexible substituents .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
